molecular formula C12H16O4 B099813 1-(3,4,5-Trimethoxyphenyl)propan-2-one CAS No. 16603-18-2

1-(3,4,5-Trimethoxyphenyl)propan-2-one

Cat. No. B099813
CAS RN: 16603-18-2
M. Wt: 224.25 g/mol
InChI Key: WDNDMVGQGRDIBC-UHFFFAOYSA-N
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Description

1-(3,4,5-Trimethoxyphenyl)propan-2-one is a chemical compound that has been used as an intermediate in the synthesis of various pharmacologically active molecules, such as 2,5-transdiaryltetrahydrofuran, which are potent platelet-activating factor (PAF) antagonists . The compound features a trimethoxyphenyl group, which is a common moiety in natural products and synthetic compounds with diverse biological activities.

Synthesis Analysis

The synthesis of derivatives of 1-(3,4,5-Trimethoxyphenyl)propan-2-one has been achieved through various methods. For instance, an aldol condensation reaction of 3-acetyl-2,5-dimethythiophene and 2,4,5-trimethoxybenzaldehyde in methanolic NaOH at room temperature has been used to synthesize 1-(2,5-dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one . Another derivative, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . These methods demonstrate the versatility of the compound in chemical synthesis.

Molecular Structure Analysis

The molecular structure of derivatives of 1-(3,4,5-Trimethoxyphenyl)propan-2-one has been elucidated using various spectroscopic techniques, including FT-IR, NMR, and X-ray diffraction studies. For example, the crystal structure of a related compound, (E)-1-(1-hydroxynaphthalen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, showed that the hydroxynaphthyl and trimethoxyphenyl rings are inclined to one another, and there is an intramolecular hydrogen bond forming an S(6) ring motif . The molecular structure and vibrational spectra of another derivative were analyzed using density functional theory (DFT) methods, which provided insights into the stability and charge transfer within the molecule .

Chemical Reactions Analysis

The reactivity of 1-(3,4,5-Trimethoxyphenyl)propan-2-one derivatives has been explored in various chemical reactions. For instance, the compound has been used as an intermediate in the synthesis of 2,5-transdiaryltetrahydrofuran, which involved a condensation reaction followed by reduction and cyclization steps . The compound's derivatives have also been studied for their potential as enzyme inhibitors, as indicated by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(3,4,5-Trimethoxyphenyl)propan-2-one derivatives have been characterized using different analytical techniques. The vibrational wavenumbers, computed using HF and DFT methods, and the first hyperpolarizability and infrared intensities of these compounds have been reported, providing information on their nonlinear optical properties . Additionally, the molecular electrostatic potential (MEP) maps have been used to predict the sites of electrophilic and nucleophilic attacks . These properties are crucial for understanding the behavior of these compounds in various environments and their potential applications in materials science and pharmaceuticals.

Scientific Research Applications

Molecular Structure and Spectroscopy Studies

1-(3,4,5-Trimethoxyphenyl)propan-2-one and its derivatives have been extensively studied for their molecular structures. For instance, a compound synthesized using 3,4,5-trimethoxybenzaldehyde was analyzed for its molecular structure using techniques like FT-IR, NBO, HOMO and LUMO, MEP, and hyperpolarizability studies. These studies provide insights into the compound's stability and charge transfer mechanisms (Mary et al., 2015).

Crystal Structure Analysis

The crystal structure of certain derivatives, like 1-phenyl-3-(3,4,5-trimethoxyphenyl)-1,3-propanedione, has been elucidated. This derivative exhibits an enol form in solid state, stabilized by intramolecular hydrogen bonding (Wallet, Molins, & Miravitlles, 1995).

Synthesis and Antimicrobial Activity

Derivatives of 1-(3,4,5-trimethoxyphenyl)propan-2-one have been used as intermediates in the synthesis of various compounds with potential biological activities. For example, it has been used in synthesizing 2,5-transdiaryltetrahydrofuran, which shows antimicrobial activity (Ram et al., 2001).

Corrosion Inhibition Studies

Some derivatives, such as spirocyclopropane derivatives incorporating the 1-(3,4,5-trimethoxyphenyl) moiety, have been studied for their corrosion inhibition properties on metals. These studies are significant in understanding the application of these compounds in materials chemistry and engineering (Chafiq et al., 2020).

Nonlinear Optical Properties

The compound and its derivatives have been explored for their nonlinear optical properties, suggesting potential applications in photonics and optical technologies. These studies highlight the compound's suitability for use in photonic devices (Satheeshchandra et al., 2020).

Fluorescence Studies

The fluorescence properties of heteroaryl chalcone derivatives containing the 1-(3,4,5-trimethoxyphenyl) moiety have been investigated, revealing their potential application in fluorescence-based technologies (Suwunwong, Chantrapromma, & Fun, 2011).

properties

IUPAC Name

1-(3,4,5-trimethoxyphenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)12(16-4)11(7-9)15-3/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNDMVGQGRDIBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00937160
Record name 1-(3,4,5-Trimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4,5-Trimethoxyphenyl)propan-2-one

CAS RN

16603-18-2
Record name 2-Propanone, 1-(3,4,5-trimethoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016603182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4,5-Trimethoxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00937160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Sathish, J Chetna, N Hari Krishna… - The Journal of …, 2016 - ACS Publications
An operationally simple and mild one-pot protocol for the synthesis of a variety of 3,5-diarylpyridines from β-nitrostyrenes was achieved by using elemental iron. This reaction proceeds …
Number of citations: 25 pubs.acs.org
YY Hsu, SQ Luo, BC Hong, SY Chien - Organic & Biomolecular …, 2022 - pubs.rsc.org
Using a visible-light photoredox catalysis strategy with household decorative blue LEDs and the additives Et3N and DIPEA, as well as the subsequent hydrolysis sequence, a mild one-…
Number of citations: 3 pubs.rsc.org
GW Amarante, M Cavallaro, F Coelho - Journal of the Brazilian …, 2011 - SciELO Brasil
Using Morita-Baylis-Hillman adducts as substrates, the Curtius rearrangement was performed in a sequence that allowed the synthesis of several hydroxy-ketones (acyloins) with great …
Number of citations: 9 www.scielo.br
DA Frost, GA Morrison - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
A synthesis of (±)-atrovenetin (19b) in ten steps from 3,4,5-trimethoxybenzaldehyde (5c) is described. A number of related phenalenone derivatives, including norxanthoherquein (2,3,4,…
Number of citations: 9 pubs.rsc.org

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